Delmitide acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

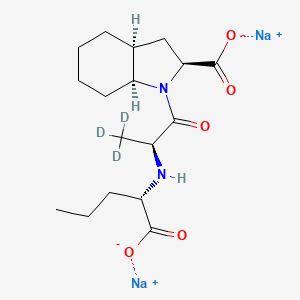

Delmitide acetate is a d-amino acid decapeptide with potent immunosuppressive and anti-inflammatory properties. It is primarily known for its ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interferon-gamma, and interleukin-12. This compound has shown significant potential in the treatment of inflammatory bowel diseases, including ulcerative colitis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Delmitide acetate is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate peptide bond formation. The final product is cleaved from the resin and purified using high-performance liquid chromatography .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs. Quality control measures, including mass spectrometry and amino acid analysis, are implemented to verify the integrity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Delmitide acetate primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of peptide bonds. Oxidation reactions may involve the modification of specific amino acid residues, such as methionine and cysteine .

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide. The reactions are conducted at elevated temperatures to accelerate the process.

Oxidation: Common oxidizing agents include hydrogen peroxide and performic acid.

Major Products

The major products formed from these reactions include smaller peptide fragments and modified amino acids. These products can be analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .

Wissenschaftliche Forschungsanwendungen

Delmitide acetate has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and degradation.

Biology: Investigated for its role in modulating immune responses and cytokine production.

Medicine: Explored as a therapeutic agent for inflammatory bowel diseases, chemotherapy-induced diarrhea, and other inflammatory conditions.

Industry: Utilized in the development of anti-inflammatory drugs and immunosuppressive therapies

Wirkmechanismus

Delmitide acetate exerts its effects by disrupting cell signaling pathways responsible for the production of pro-inflammatory cytokines. It specifically targets the mitogen-activated protein kinase superfamily, which is significantly activated in the inflamed colonic mucosa of patients with inflammatory bowel diseases. By inhibiting these pathways, this compound reduces the synthesis of tumor necrosis factor-alpha, interferon-gamma, and interleukin-12, thereby alleviating inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Bertilimumab: Another immunosuppressive peptide targeting eotaxin-1.

Guselkumab: An anti-interleukin-23 monoclonal antibody used for treating inflammatory conditions.

Vedolizumab: A monoclonal antibody targeting integrin alpha-4-beta-7, used in the treatment of inflammatory bowel diseases

Uniqueness

Delmitide acetate is unique due to its dual action of inhibiting multiple pro-inflammatory cytokines and enhancing the activity of heme oxygenase 1. This dual mechanism provides a broader anti-inflammatory effect compared to other compounds that target a single cytokine or pathway .

Eigenschaften

CAS-Nummer |

501019-16-5 |

|---|---|

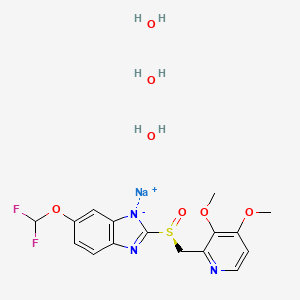

Molekularformel |

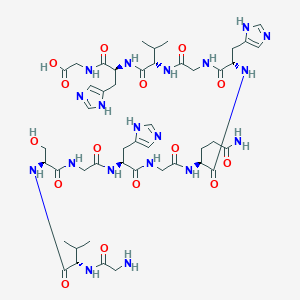

C61H109N17O13 |

Molekulargewicht |

1288.6 g/mol |

IUPAC-Name |

acetic acid;(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]hexanamide |

InChI |

InChI=1S/C59H105N17O11.C2H4O2/c1-7-13-22-40(51(81)68-36-48(78)69-47(49(61)79)35-37-29-31-38(77)32-30-37)71-53(83)42(24-15-9-3)73-55(85)44(26-17-11-5)75-57(87)46(28-20-34-67-59(64)65)76-56(86)45(27-18-12-6)74-54(84)43(25-16-10-4)72-52(82)41(23-14-8-2)70-50(80)39(60)21-19-33-66-58(62)63;1-2(3)4/h29-32,39-47,77H,7-28,33-36,60H2,1-6H3,(H2,61,79)(H,68,81)(H,69,78)(H,70,80)(H,71,83)(H,72,82)(H,73,85)(H,74,84)(H,75,87)(H,76,86)(H4,62,63,66)(H4,64,65,67);1H3,(H,3,4)/t39-,40-,41-,42-,43-,44-,45-,46-,47-;/m1./s1 |

InChI-Schlüssel |

LTDMAMSELCSERL-XCQJOGLYSA-N |

Isomerische SMILES |

CCCC[C@H](C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)NCC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)N.CC(=O)O |

Kanonische SMILES |

CCCCC(C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCCN=C(N)N)N.CC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2S)-1-(benzylamino)-4-imidazol-1-yl-1-oxobutan-2-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B12376464.png)